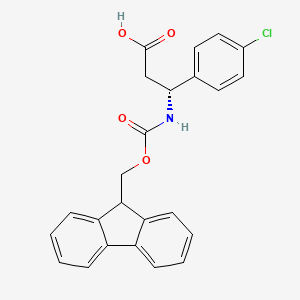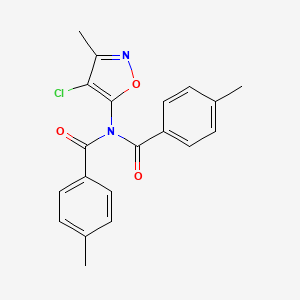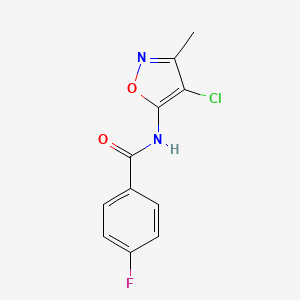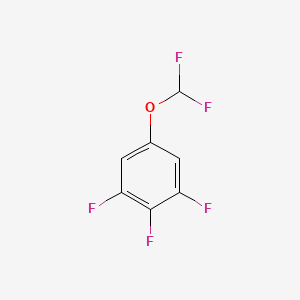
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Overview
Description
This compound is a chemical substance with the molecular formula C24H20ClNO4 . It’s used in various chemical reactions due to its unique structure .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene group attached to a methoxy carbonyl group, which is further attached to an amino acetic acid group. This structure is then connected to a chlorophenyl group .Scientific Research Applications
Crystal Structures of Salts
- Study on Crystal Structures : A study by Ichikawa et al. (2017) investigated the crystal structures of salts prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-arylethylamines. The research provided insights into the solid-state associations and conformations of these salts using concepts of supramolecular- and planar chirality. This study contributes to understanding the structural aspects of compounds related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (Ichikawa, Ono, & Mikata, 2017).
Synthesis of Protected β-Amino Acids
- Application in β-Amino Acid Synthesis : Ellmerer-Müller et al. (1998) reported on the successful application of the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids. This demonstrates the utility of Fmoc in the synthesis of amino acids, which are crucial in peptide and protein research (Ellmerer-Müller et al., 1998).
Bioimaging Applications
- Fluorenyl Probe in Bioimaging : Morales et al. (2010) explored the linear and nonlinear photophysics and bioimaging applications of a water-soluble fluorene derivative. This study highlights the potential use of Fmoc-related compounds in bioimaging, particularly for integrin imaging in cells (Morales et al., 2010).
Synthesis of Novel Amino Acids
- Preparation of Novel Amino Acids : A study by Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids. This research is crucial for large-scale preparation of Fmoc-amino acids for solid-phase syntheses of β-peptides, highlighting the role of Fmoc in peptide synthesis (Šebesta & Seebach, 2003).
Development of Fluorescence Probes
- Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species. This study underscores the importance of Fmoc-related compounds in developing tools for biological and chemical applications, especially in detecting specific reactive species (Setsukinai et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPMJZDURHZTB-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)


![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)
![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)






